molecular formula C21H28N2O4S B11638589 Ethyl (2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11638589
M. Wt: 404.5 g/mol
InChI Key: LEESLDZILOJYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a butanamido group, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the butanamido group: This step involves the reaction of the thiazole intermediate with a butanoyl chloride derivative in the presence of a base.

    Attachment of the tert-butylphenoxy group: This is done by reacting the intermediate with a tert-butylphenol derivative under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amido groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and the butanamido group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-TERT-BUTYLPHENOXY)ACETATE
  • 4-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID
  • 2-(4-TERT-BUTYLPHENOXY)ETHYL N-(3-ETHYLPHENYL)CARBAMATE

Uniqueness

ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the butanamido group distinguishes it from other similar compounds, providing unique interactions with molecular targets.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[2-[4-(4-tert-butylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H28N2O4S/c1-5-26-19(25)13-16-14-28-20(22-16)23-18(24)7-6-12-27-17-10-8-15(9-11-17)21(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,22,23,24)

InChI Key

LEESLDZILOJYTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.